2,4-Bis(bromomethyl)-1-fluorobenzene

Regioisomer Purity Physical State

2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1) is a halogenated aromatic compound with the molecular formula C8H7Br2F and a molecular weight of 281.95 g/mol. It features two electrophilic bromomethyl (-CH₂Br) groups and a single fluorine atom substituted on a benzene ring.

Molecular Formula C8H7Br2F
Molecular Weight 281.95
CAS No. 1379366-74-1
Cat. No. B2602676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(bromomethyl)-1-fluorobenzene
CAS1379366-74-1
Molecular FormulaC8H7Br2F
Molecular Weight281.95
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)CBr)F
InChIInChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2
InChIKeyIKFUNHVJQGRGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1): A Halogenated Aromatic Scaffold for Specialized Synthesis


2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1) is a halogenated aromatic compound with the molecular formula C8H7Br2F and a molecular weight of 281.95 g/mol . It features two electrophilic bromomethyl (-CH₂Br) groups and a single fluorine atom substituted on a benzene ring. This structural configuration positions the compound as a versatile building block in organic synthesis, where it can undergo nucleophilic substitution, cross-coupling, and other transformations . The compound is commercially available with a typical purity of ≥95% and is intended strictly for research and development purposes .

Why 2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1) Is Not Interchangeable with In-Class Analogs


Bis(bromomethyl)fluorobenzene regioisomers exhibit distinct chemical and physical properties that preclude generic substitution. The target compound (2,4-isomer, CAS 1379366-74-1) presents a unique arrangement of its reactive bromomethyl groups and the electron-withdrawing fluorine atom . This spatial configuration directly influences reactivity, selectivity in nucleophilic substitutions, and the geometry of derived products. In contrast, close analogs such as the 1,2- (CAS 55831-04-4) or 1,3- (CAS 25006-86-4) isomers offer different substitution patterns, leading to altered reaction kinetics and stereochemical outcomes . Notably, the 1,3-isomer possesses a well-characterized melting point of 90-91 °C, while the 2,4-isomer lacks this defined physical property data, a key differentiator for handling and purification protocols [1]. Consequently, substituting one isomer for another without rigorous re-validation can compromise synthetic yields and product purity.

Quantitative Differentiation: 2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1) vs. Regioisomeric Analogs


Regioisomeric Purity and Physical State: 2,4-Isomer vs. 1,3-Isomer

The target 2,4-bis(bromomethyl)-1-fluorobenzene is supplied as a solid with a minimum purity of 95% . In contrast, the 1,3-isomer (CAS 25006-86-4) is a solid with a reported melting point range of 90-91 °C [1]. While both compounds share the same empirical formula, the absence of a defined melting point for the 2,4-isomer on vendor datasheets indicates a different crystal packing or a lower degree of crystallinity, which can impact its solubility and handling characteristics during scale-up.

Regioisomer Purity Physical State

Reactivity Profile: Electrophilic Bromomethyl Groups

The two bromomethyl groups in the target compound are strong electrophiles, capable of undergoing nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines, thiols, and alkoxides . This reactivity is a class-level characteristic of bis(bromomethyl)arenes. While direct comparative kinetic data for the 2,4-isomer versus its 1,2- or 1,3- isomers are not available, the different substitution patterns (ortho/meta vs. ortho/meta) will alter the electronic environment and steric hindrance around the reactive centers, impacting reaction rates and yields. For example, the 1,3-isomer is documented as a copolymerization agent and can form stable complexes with silver ions .

Electrophilicity Nucleophilic Substitution Cross-Coupling

Synthetic Utility in Building Block Libraries

2,4-Bis(bromomethyl)-1-fluorobenzene is positioned as a versatile small molecule scaffold for library synthesis . Its value lies in its ability to introduce two points of diversification via the bromomethyl handles, while the fluorine atom can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final product . While this is a common application for this class of compounds, the 2,4-isomer offers a unique vector angle for the two substituents (approx. 120° based on 1,2,4-substitution pattern) compared to the 1,3-isomer (approx. 120° between meta groups) or the 1,2-isomer (approx. 60° between ortho groups). This subtle geometric difference can be crucial in designing molecules that interact with specific biological targets.

Building Block Diversity-Oriented Synthesis Medicinal Chemistry

NMR Spectral Fingerprint for Identity Confirmation

The 1,4-isomer of bis(bromomethyl)fluorobenzene (CAS not provided) has been characterized by ¹H NMR in CDCl₃, providing a unique spectral fingerprint [1]. While direct NMR data for the target 2,4-isomer (CAS 1379366-74-1) is not publicly available in the searched databases, the existence of reference spectra for a closely related regioisomer underscores the importance of using authentic standards for identification. The 2,4-isomer is expected to exhibit a distinct ¹H NMR pattern due to its specific substitution pattern (SMILES: Fc1ccc(CBr)cc1CBr) , which can be used to confirm identity and assess purity upon receipt.

Analytical Chemistry NMR Spectroscopy Quality Control

Validated Research Applications for 2,4-Bis(bromomethyl)-1-fluorobenzene (CAS 1379366-74-1)


Synthesis of Asymmetric Ligands and Molecular Scaffolds

The compound serves as a precursor for constructing asymmetric molecules due to its 1,2,4-substitution pattern . The two bromomethyl groups can be sequentially functionalized with different nucleophiles, enabling the creation of libraries of compounds with defined geometries. The fluorine atom ortho to one bromomethyl group and para to the other influences the electronics of the ring, potentially affecting the outcome of subsequent palladium-catalyzed cross-coupling reactions [1].

Preparation of Specialized Polymers and Copolymers

As a difunctional benzyl bromide derivative, this compound can be employed as a monomer or cross-linking agent in polymer synthesis . While direct evidence is lacking for the 2,4-isomer, its close analog, 1,3-bis(bromomethyl)-2-fluorobenzene, is documented as a copolymerization agent . The 2,4-isomer's unique geometry offers a different approach to controlling polymer chain flexibility and packing, potentially yielding materials with tailored thermal or mechanical properties.

Fluorinated Building Block for Medicinal Chemistry

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the pKa of adjacent functional groups . This compound provides a synthetic handle to introduce two points of diversity into a fluorinated aromatic core. The 2,4-substitution pattern is particularly useful for creating non-linear or 'kinked' molecular architectures, which are often explored in the development of kinase inhibitors and other protein-protein interaction disruptors.

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